molecular formula C15H9F5O2 B14516951 Phenylacetic acid pentafluorobenzyl ester CAS No. 62434-94-0

Phenylacetic acid pentafluorobenzyl ester

Cat. No.: B14516951
CAS No.: 62434-94-0
M. Wt: 316.22 g/mol
InChI Key: LHCDMGVACZKSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylacetic acid pentafluorobenzyl ester is an organic compound that combines the structural features of phenylacetic acid and pentafluorobenzyl alcohol. This ester is characterized by the presence of a phenyl group, a carboxylic acid group, and a pentafluorobenzyl group. It is used in various chemical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetic acid pentafluorobenzyl ester can be synthesized through the esterification of phenylacetic acid with pentafluorobenzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and catalysts, along with precise control of temperature and reaction time, ensures the efficient production of the ester on a large scale.

Chemical Reactions Analysis

Types of Reactions: Phenylacetic acid pentafluorobenzyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the pentafluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and derivatives.

Scientific Research Applications

Phenylacetic acid pentafluorobenzyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phenylacetic acid pentafluorobenzyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release phenylacetic acid and pentafluorobenzyl alcohol, which can then participate in further biochemical reactions. The pentafluorobenzyl group can enhance the lipophilicity and metabolic stability of the compound, making it useful in drug design and development.

Comparison with Similar Compounds

Phenylacetic acid pentafluorobenzyl ester can be compared with other esters of phenylacetic acid and pentafluorobenzyl alcohol. Similar compounds include:

    Phenylacetic acid methyl ester: A simpler ester with a methyl group instead of a pentafluorobenzyl group.

    Phenylacetic acid ethyl ester: Another ester with an ethyl group, commonly used in organic synthesis.

    Pentafluorobenzyl acetate: An ester with an acetate group, used in various chemical applications.

Uniqueness: The presence of the pentafluorobenzyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and industrial applications.

Properties

CAS No.

62434-94-0

Molecular Formula

C15H9F5O2

Molecular Weight

316.22 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl 2-phenylacetate

InChI

InChI=1S/C15H9F5O2/c16-11-9(12(17)14(19)15(20)13(11)18)7-22-10(21)6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

LHCDMGVACZKSSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.